REACTION_CXSMILES
|
[Br:1][C:2]1[N+:7]([O-])=[C:6]([CH3:9])[C:5]([F:10])=[CH:4][CH:3]=1.C([O-])([O-])=[O:12].[K+].[K+].O>C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>[Br:1][C:2]1[N:7]=[C:6]([CH2:9][OH:12])[C:5]([F:10])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
6-bromo-3-fluoro-2-methylpyridine 1-oxide
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=[N+]1[O-])C)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue diluted with DCM and basified with sat. aqueous Na2CO3
|
Type
|
CUSTOM
|
Details
|
The organic layers was separated
|
Type
|
WASH
|
Details
|
washed with sat. aqueous Na2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude was dissolved in THF
|
Type
|
ADDITION
|
Details
|
MeOH (1 ml) was added
|
Type
|
STIRRING
|
Details
|
After 30 min of stirring
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |